Ethyl 4-methylisoxazole-3-carboxylate
Overview
Description
Ethyl 4-methylisoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The ethyl ester group at the 3-position and the methyl group at the 4-position are common structural features in this class of compounds, which are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. For instance, a general synthesis approach for 4-isoxazolecarboxylic esters, including ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, involves annulation, condensation, cycloaddition, elimination, and esterification reactions . Another method includes the reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine, which yields ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates . Additionally, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate has been improved by protecting the 4-acetyl group, facilitating the introduction of various electrophiles to the 5-methyl position .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including this compound, can be characterized by spectroscopic methods such as FTIR and NMR, and confirmed by X-ray crystallography . Theoretical methods like density functional theory (DFT) can also be used to predict and analyze the molecular geometry, vibrational assignments, and chemical shifts, providing a deeper understanding of the compound's structure .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of reactive sites in its structure. For example, photolysis of related ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene . The lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate allows for the introduction of different electrophiles, demonstrating the compound's versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of substituents on the isoxazole ring can affect the compound's boiling point, melting point, solubility, and stability. The molecular electrostatic potential (MEP) map and Mulliken population analysis can provide insights into the hydrogen bonding sites and the distribution of electron density within the molecule . These properties are essential for understanding the reactivity and potential applications of the compound in various fields.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Ethyl 4-methylisoxazole-3-carboxylate serves as a key compound in the synthesis of various medically relevant chemicals. For instance, it has been used in the development of immunomodulatory agents, as demonstrated by the transformation of 5-amino-3-methylisoxazole-4-carboxylic acid into ethyl ester of 3-methylisoxazole-4-carboxylic acid, a lead compound for new immunomodulatory agents (Ryng & Szostak, 2009). Additionally, the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, involving ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, highlights its utility in producing compounds with potential therapeutic applications (Cox, Prager, & Svensson, 2003).
Biomimetic Synthesis
This compound plays a crucial role in biomimetic synthesis, like in the high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a precursor for the convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Organic Chemistry and Functionalization
In organic chemistry, this compound is used in various functionalization processes. For example, its lateral lithiation with 5,5-dimethyl-1,3-dioxanyl as a directing group illustrates its role in the functionalization of isoxazole AMPA analogs (Zhou & Natale, 1998).
Immunological Activities
Various derivatives of this compound have been studied for their immunological activities. For instance, the series of 5-amino-3-methylisoxazole-4-carboxylic acid amides prepared by condensation with ethyl chloroformate showed differential stimulatory or inhibitory effects on human peripheral blood mononuclear cells (PMBC), as supported by QSAR studies (Ryng, Zimecki, Sonnenberg, & Mokrosz, 1999).
Insecticidal and Bactericidal Activity
A study focusing on the synthesis of 3-aryl-4-arylamine methyl isoxazole derivatives from ethyl 3-arylisoxazole-4-carboxylate demonstrated that some synthesized compounds exhibited good inhibitory effects against aphids and armyworms, indicating potential insecticidal and bactericidal activity (Li et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, “Ethyl 5-methylisoxazole-4-carboxylate”, indicates that it is a combustible liquid. It advises against food, drug, pesticide, or biocidal product use . Personal protective equipment, including dust masks, eyeshields, and gloves, are recommended when handling this compound .
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery program .
properties
IUPAC Name |
ethyl 4-methyl-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-11-8-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIAHNBDYLZILU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562913 | |
Record name | Ethyl 4-methyl-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38061-69-7 | |
Record name | Ethyl 4-methyl-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.